Superior In Vitro Cytotoxicity in A549 Lung Cancer Cells vs. Clinical Comparator Etoposide
Effusanin B demonstrated superior cytotoxic potency compared to the standard chemotherapeutic agent etoposide in a direct, head-to-head MTT assay using the A549 NSCLC cell line. Effusanin B achieved a 50% growth inhibitory concentration (IC50) of 10.7 µM, while etoposide required a higher concentration of 16.5 µM to achieve the same effect [1]. This indicates that Effusanin B is approximately 1.54 times more potent than etoposide in this specific model.
10.7 µM vs Etoposide
16.5 µM
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10.7 µM |
| Comparator Or Baseline | Etoposide: 16.5 µM |
| Quantified Difference | Effusanin B is 1.54x more potent (5.8 µM lower IC50) |
| Conditions | A549 human lung adenocarcinoma cells; MTT assay. |
Why This Matters
For researchers focusing on NSCLC, this direct comparison provides a quantifiable advantage over a known clinical agent, justifying its selection for further mechanism or combination studies.
- [1] Hou, J., Li, Y., Xing, H., Cao, R., Jin, X., Xu, J., Guo, Y. (2023). Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis. Molecules, 28(23), 7682. View Source
